3-Amino-1-(3-bromothiophen-2-yl)-2-methylpropan-1-ol is an organic compound characterized by its unique structural features, including a brominated thiophene ring, an amino group, and a hydroxyl group. The molecular formula for this compound is C₈H₁₂BrNOS, and it has a molecular weight of 250.16 g/mol. This compound is of significant interest in various scientific fields due to its potential biological activity and applications in medicinal chemistry.
The compound can be synthesized from commercially available precursors through several chemical reactions, including bromination and amination processes. It is often utilized in organic synthesis and medicinal chemistry research.
3-Amino-1-(3-bromothiophen-2-yl)-2-methylpropan-1-ol can be classified as:
The synthesis of 3-Amino-1-(3-bromothiophen-2-yl)-2-methylpropan-1-ol typically involves the following steps:
The reaction conditions for these steps often involve specific solvents and catalysts to optimize yield and purity. In industrial settings, continuous flow chemistry or automated synthesis may be employed to enhance efficiency and scalability.
The molecular structure of 3-Amino-1-(3-bromothiophen-2-yl)-2-methylpropan-1-ol includes:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂BrNOS |
| Molecular Weight | 250.16 g/mol |
| IUPAC Name | 3-amino-1-(3-bromothiophen-2-yl)-2-methylpropan-1-ol |
| InChI | InChI=1S/C8H12BrNOS/c1-5(2-10)8(11)6-3-12-4-7(6)9/h3-5,8,11H,2,10H2,1H3 |
| SMILES | CC(CN)C(C1=CSC=C1Br)O |
The compound can undergo various chemical transformations, including:
These reactions are typically carried out under controlled conditions with careful monitoring of temperature and pressure to ensure high yields and selectivity.
The mechanism of action for 3-Amino-1-(3-bromothiophen-2-yl)-2-methylpropan-1-ol is primarily based on its interaction with biological targets:
Studies have shown that compounds with similar structures can exhibit significant interactions with key amino acid residues in target proteins, leading to various biological effects.
The compound is expected to be a solid at room temperature due to its molecular structure but specific melting or boiling points are not provided in the sources.
Key chemical properties include:
3-Amino-1-(3-bromothiophen-2-yl)-2-methylpropan-1-ol has several applications in scientific research:
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8